molecular formula C5H8N4O2 B1490826 2-Azido-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 2098102-90-8

2-Azido-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No.: B1490826
CAS No.: 2098102-90-8
M. Wt: 156.14 g/mol
InChI Key: JVBMDDWCXPBILO-UHFFFAOYSA-N
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Description

. This compound features an azido group (-N3) attached to an ethanone moiety, which is further connected to a 3-hydroxyazetidin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3-hydroxyazetidin-1-yl)ethan-1-one typically involves the reaction of 3-hydroxyazetidine with an appropriate azido-ethanone derivative under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl group, followed by the addition of an azido-ethanone derivative.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and efficiency. These methods involve the continuous addition of reactants and the removal of products in a controlled manner, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(3-hydroxyazetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the azido group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically a carboxylic acid derivative.

  • Reduction: The reduction of the azido group results in the formation of an amine derivative.

  • Substitution: Substitution reactions can lead to the formation of various substituted azetidines or amines.

Scientific Research Applications

2-Azido-1-(3-hydroxyazetidin-1-yl)ethan-1-one has a wide range of applications in scientific research. It is used in the synthesis of novel compounds, pharmaceuticals, polymers, and materials with enhanced functional properties. The compound's unique structure makes it a valuable building block in organic synthesis, enabling the creation of complex molecules with diverse biological activities.

Mechanism of Action

The mechanism by which 2-Azido-1-(3-hydroxyazetidin-1-yl)ethan-1-one exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The azido group, in particular, can participate in click chemistry reactions, which are widely used in drug discovery and development.

Comparison with Similar Compounds

  • Azidoethanones

  • Hydroxyazetidines

  • Azidoalkanes

  • Hydroxyethanones

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Properties

IUPAC Name

2-azido-1-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-8-7-1-5(11)9-2-4(10)3-9/h4,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBMDDWCXPBILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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